5,8-Dibromoisoquinoline

概要

説明

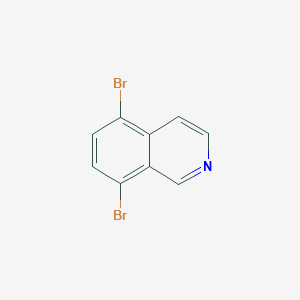

5,8-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N. It is a derivative of isoquinoline, where two bromine atoms are substituted at the 5th and 8th positions of the isoquinoline ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid, such as sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

化学反応の分析

Nitration

5,8-Dibromoisoquinoline undergoes nitration under strong acidic conditions, though this reaction is less explored compared to its monobromo counterpart:

| Reaction Conditions | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 5-Bromo-8-nitroisoquinoline | 59% |

Mechanistic Insight : Nitration occurs preferentially at the 8-position due to electron-withdrawing effects of bromine .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introductions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5,8-Diarylated isoquinoline | 45–65% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 8-Amino-5-bromoisoquinoline | 55% |

Reductive Debromination

Selective debromination is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 5-Bromoisoquinoline | 8:2 (5-Br:8-Br) |

| Zn/NH₄Cl | THF/H₂O, 60°C | Isoquinoline | Full reduction |

Stability and Handling

- Thermal Stability : Decomposes above 150°C .

- Light Sensitivity : Degrades under UV exposure; store in amber vials .

- Toxicity : Skin/eye irritant (H315, H319) .

Industrial-Scale Considerations

科学的研究の応用

Pharmaceutical Development

5,8-Dibromoisoquinoline serves as a vital intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting diseases such as cancer and infections:

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit cytotoxic effects against several cancer cell lines. For example, studies have synthesized 5-bromo-8-nitroisoquinoline and related compounds, demonstrating their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Analgesic and Anti-inflammatory Properties : Recent investigations into 3-bromo isoquinoline derivatives have highlighted their analgesic and anti-inflammatory activities. These compounds were screened for their biological efficacy, showing promising results as potential lead molecules for new analgesic drugs .

Data Table: Pharmaceutical Applications of this compound Derivatives

Organic Electronics

The compound is also being explored for its applications in organic electronics:

- Organic Light-Emitting Diodes (OLEDs) : this compound is utilized in the development of OLEDs due to its favorable electronic properties. These devices benefit from the compound's ability to provide efficient light emission, which is crucial for display technologies .

- Sensors : The unique electronic characteristics of dibromoisoquinoline derivatives make them suitable for sensor applications, enhancing the performance of electronic devices through improved sensitivity and selectivity .

Biological Imaging

Another significant application of this compound is its role in biological imaging:

- Fluorescent Probes : The compound is employed in the synthesis of fluorescent probes that allow researchers to visualize cellular processes in real-time. This capability enhances understanding of complex biological systems and facilitates research in cell biology and pharmacology .

Case Study: Development of Fluorescent Probes

A study demonstrated the synthesis of a fluorescent probe based on this compound that effectively labeled specific cellular components. The probe exhibited high photostability and brightness, making it an invaluable tool for live-cell imaging applications .

Material Science

In material science, this compound contributes to the creation of novel materials:

- Conductive Polymers : Its derivatives are being investigated for use in conductive polymers, which have applications in flexible electronics and energy storage devices .

- Nanomaterials : Research into nanomaterials incorporating dibromoisoquinoline has shown promise for enhancing electronic properties and functionalities in various applications .

作用機序

The mechanism of action of 5,8-Dibromoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved vary depending on the biological context and the specific target being studied .

類似化合物との比較

Similar Compounds

5-Bromoisoquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.

8-Bromoisoquinoline: Another mono-brominated derivative with bromine at the 8th position.

5,7-Dibromo-8-hydroxyquinoline: A related compound with additional functional groups that confer different chemical properties

Uniqueness

5,8-Dibromoisoquinoline is unique due to the presence of two bromine atoms at specific positions on the isoquinoline ring. This dual substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis. Its unique electronic properties also make it suitable for applications in material science and medicinal chemistry .

生物活性

5,8-Dibromoisoquinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Structure and Synthesis

This compound can be synthesized from isoquinoline through bromination reactions. The process typically involves the use of brominating agents in the presence of catalysts to achieve high yields. For instance, a method described in patents highlights the use of various brominating agents to selectively introduce bromine atoms at the 5 and 8 positions of the isoquinoline structure, resulting in a compound with significant biological potential .

Biological Activity

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Research indicates that compounds containing the isoquinoline scaffold exhibit a broad spectrum of pharmacological effects, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of this compound possess notable anticancer properties. For example, derivatives have shown IC50 values ranging from 0.59 to 1.52 µM against different cancer cell lines, indicating potent antiproliferative effects . The mechanism often involves the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Research suggests that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viruses, although more comprehensive investigations are required to elucidate these effects fully .

Anticancer Studies

One notable study investigated a series of this compound derivatives for their activity against various cancer cell lines. The results indicated that specific substitutions at the C-6 and C-7 positions significantly influenced their anticancer efficacy. For instance, compounds with alkoxy groups showed enhanced activity against breast cancer cells (MDA-MB-231), demonstrating a correlation between structural modification and biological response .

Antimicrobial Studies

In another study focusing on antimicrobial activity, this compound was tested against a range of bacterial strains. The results revealed that certain derivatives exhibited lower MIC values than standard treatments like ciprofloxacin, suggesting their potential as novel antibacterial agents .

Data Summary

| Property | Value/Description |

|---|---|

| IC50 (Anticancer) | 0.59 - 1.52 µM (various cell lines) |

| MIC (Antimicrobial) | 4 - 16 µg/mL (against Gram-positive and Gram-negative bacteria) |

| Mechanism of Action | Induction of apoptosis; interaction with NQO1 |

特性

IUPAC Name |

5,8-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBALCRXZUTMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297215 | |

| Record name | 5,8-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81045-39-8 | |

| Record name | 81045-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,8-dibromoisoquinoline a valuable starting material in organic synthesis, particularly for generating chiral compounds?

A1: this compound exhibits promising reactivity towards nucleophilic addition at the C-1 position. The research demonstrates that this addition can be achieved with high stereoselectivity when employing (S)-alanine derivatives as chiral auxiliaries. [] This means that by using this compound, researchers can efficiently synthesize specific enantiomers of 1-substituted tetrahydroisoquinolines, a class of compounds often found in biologically active molecules.

Q2: How does the reaction with this compound proceed to yield chiral 1-substituted tetrahydroisoquinolines?

A2: The reaction occurs in a two-step process. Initially, this compound reacts with an acyl chloride derived from (S)-alanine, forming a chiral N-acylated isoquinolinium salt intermediate. This intermediate then undergoes a stereoselective nucleophilic attack, dictated by the chiral auxiliary, at the C-1 position. Subsequent removal of the bromine groups and reduction of the C3-C4 double bond yields the desired chiral 1-substituted tetrahydroisoquinoline. []

Q3: What insights does the study provide regarding the stereochemical outcome of the reaction?

A3: The research suggests that the stereoselectivity observed in the formation of the 1,2-addition product is influenced by the conformation of the N-acylated isoquinolinium salt intermediate. [] This insight offers valuable information for predicting and controlling the stereochemical outcome of similar reactions, paving the way for the rational design of asymmetric syntheses involving isoquinoline derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。